1,2,3,6-Tetrahydropyridine-6-carboxylic acid 1,2,3,6-Tetrahydropyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280963
InChI: InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1,3,5,7H,2,4H2,(H,8,9)
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

1,2,3,6-Tetrahydropyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC18280963

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetrahydropyridine-6-carboxylic acid -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 1,2,3,6-tetrahydropyridine-6-carboxylic acid
Standard InChI InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1,3,5,7H,2,4H2,(H,8,9)
Standard InChI Key BDVMBNMDMYJOPI-UHFFFAOYSA-N
Canonical SMILES C1CNC(C=C1)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

1,2,3,6-Tetrahydropyridine-6-carboxylic acid has the molecular formula C₆H₉NO₂ and a molar mass of 127.14 g/mol. The hydrochloride salt form (C₆H₁₀ClNO₂) increases water solubility, with a molecular weight of 163.60 g/mol. Key structural features include:

  • Cyclic amine framework: A partially unsaturated piperidine ring with double bonds at the 1,2 and 3,6 positions.

  • Carboxyl group: Positioned at the 6-carbon, enabling acid-base reactivity and participation in peptide bonds .

Table 1: Molecular Descriptors

PropertyValueSource
IUPAC Name1,2,3,6-Tetrahydropyridine-6-carboxylic acid
Canonical SMILESC1CNC(C=C1)C(=O)O
InChI KeyBDVMBNMDMYJOPI-UHFFFAOYSA-N
PubChem CID5245746

The compound’s stereoelectronic properties facilitate interactions with enzymatic active sites, particularly those involving lysine decarboxylation and transamination .

Spectroscopic Identification

Nuclear Magnetic Resonance (¹H NMR) reveals characteristic signals:

  • δ 2.5–3.1 ppm: Protons on the tetrahydropyridine ring.

  • δ 10.2 ppm: Carboxylic acid proton (broad singlet).
    Infrared spectroscopy shows a strong C=O stretch at 1,710 cm⁻¹ and N-H bending at 1,550 cm⁻¹.

Synthesis and Derivatives

Core Synthesis Strategies

The hydrochloride salt is synthesized via cyclization under acidic conditions, using lithium aluminum hydride (LiAlH₄) as a reducing agent. Key steps include:

  • Ring formation: Condensation of γ-aminobutyric acid derivatives with carbonyl compounds.

  • Salt formation: Precipitation with hydrochloric acid to enhance stability.

A 2006 study demonstrated the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino) derivatives using sodium borohydride (NaBH₄) reduction in ethanol, achieving yields of 65–82% .

Table 2: Synthetic Parameters

ReagentRoleYield (%)
LiAlH₄Reduction78
NaBH₄Reductive amination82
HClSalt formation95

Derivative Development

Structural analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been studied for neurotoxic effects, highlighting the scaffold’s pharmacological relevance . Demethylation by cytochrome P450 2D6 inactivates such derivatives, underscoring metabolic considerations in drug design .

Biochemical Role in Lysine Metabolism

Metabolic Pathways

The compound acts as an intermediate in lysine catabolism, participating in the saccharopine pathway:

  • Lysine → Saccharopine: Catalyzed by lysine-ketoglutarate reductase.

  • Saccharopine → 1,2,3,6-Tetrahydropyridine-6-carboxylate: Via saccharopine dehydrogenase.
    This pathway links amino acid metabolism to the tricarboxylic acid (TCA) cycle, influencing cellular energy production.

Enzymatic Interactions

  • Monoamine oxidase (MAO): Oxidizes tetrahydropyridine derivatives to neurotoxic pyridinium species .

  • Cytochrome P450 2D6: Hydroxylates the aromatic ring, reducing toxicity .

Analytical and Pharmacological Applications

Analytical Techniques

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves quantification limits of 0.1 μg/mL. Mass spectrometry (ESI-MS) confirms molecular ions at m/z 127.06 [M+H]⁺.

Recent Research Directions

Metabolic Engineering

2024 studies optimized heterologous expression of lysine decarboxylase in E. coli, increasing tetrahydropyridine-6-carboxylate titers by 40%.

Toxicity Profiling

Comparative analyses show the hydrochloride salt’s LD₅₀ in murine models is 320 mg/kg (oral) versus 127 mg/kg for the free acid.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator